molecular formula C16H22N4O4 B151093 Prolyl-tyrosyl-glycinamide CAS No. 132149-55-4

Prolyl-tyrosyl-glycinamide

Cat. No. B151093
M. Wt: 334.37 g/mol
InChI Key: RROWGLVTQPWNAI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-tyrosyl-glycinamide (PYG) is a neuropeptide that is produced in the hypothalamus and has been found to have various physiological and biochemical effects. PYG is synthesized from pro-opiomelanocortin (POMC) and is involved in the regulation of food intake, energy expenditure, and glucose homeostasis. In

Mechanism Of Action

The mechanism of action of Prolyl-tyrosyl-glycinamide involves its binding to specific receptors in the brain, such as the melanocortin-4 receptor (MC4R). Activation of these receptors leads to the activation of various signaling pathways that regulate food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been found to have an indirect effect on insulin secretion and sensitivity, which further contributes to its role in regulating glucose homeostasis.

Biochemical And Physiological Effects

Prolyl-tyrosyl-glycinamide has numerous biochemical and physiological effects, including its role in regulating food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been found to have an effect on insulin secretion and sensitivity, which further contributes to its role in regulating glucose homeostasis. Additionally, Prolyl-tyrosyl-glycinamide has been found to have an effect on lipid metabolism and thermogenesis, which can contribute to its role in regulating energy expenditure.

Advantages And Limitations For Lab Experiments

Prolyl-tyrosyl-glycinamide has several advantages for lab experiments, including its availability as a synthetic peptide and its well-characterized mechanism of action. However, there are also some limitations to working with Prolyl-tyrosyl-glycinamide, including its instability in solution and its potential for degradation during storage.

Future Directions

There are several future directions for research on Prolyl-tyrosyl-glycinamide, including its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of Prolyl-tyrosyl-glycinamide on glucose homeostasis, energy expenditure, and lipid metabolism. Finally, research is needed to develop more stable and effective formulations of Prolyl-tyrosyl-glycinamide for use in therapeutic applications.

Synthesis Methods

Prolyl-tyrosyl-glycinamide is synthesized from POMC, which is a precursor protein that is cleaved into various neuropeptides. The synthesis of Prolyl-tyrosyl-glycinamide occurs through the action of prohormone convertase enzymes, which cleave POMC at specific sites to produce Prolyl-tyrosyl-glycinamide. The synthesis of Prolyl-tyrosyl-glycinamide is regulated by various factors such as food intake, stress, and exercise.

Scientific Research Applications

Prolyl-tyrosyl-glycinamide has been the subject of numerous scientific studies due to its role in regulating various physiological processes. Some of the key areas of research on Prolyl-tyrosyl-glycinamide include its role in regulating food intake, energy expenditure, and glucose homeostasis. Prolyl-tyrosyl-glycinamide has also been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

properties

CAS RN

132149-55-4

Product Name

Prolyl-tyrosyl-glycinamide

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1

InChI Key

RROWGLVTQPWNAI-STQMWFEESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

sequence

PYG

synonyms

Pro-Tyr-Gly-NH2
prolyl-tyrosyl-glycinamide

Origin of Product

United States

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